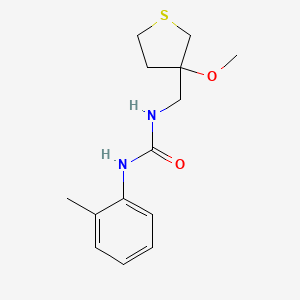

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[(3-methoxythiolan-3-yl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-11-5-3-4-6-12(11)16-13(17)15-9-14(18-2)7-8-19-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYIMLMIYYSDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCSC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Phosgene-Based Synthesis

The traditional approach to urea derivatives employs phosgene (COCl₂) or its safer substitutes. For 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea, this method proceeds via a two-step sequence:

Isocyanate Intermediate Formation

A primary amine—either 3-methoxytetrahydrothiophen-3-ylmethylamine or o-toluidine—reacts with phosgene to generate the corresponding isocyanate. For example:

$$

\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl}

$$

This step typically requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl.

Urea Formation

The isocyanate intermediate reacts with the second amine under mild conditions (0–25°C, inert atmosphere) to yield the unsymmetrical urea:

$$

\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

$$

For the target compound, coupling 3-methoxytetrahydrothiophen-3-ylmethyl isocyanate with o-toluidine would afford the desired product.

Table 1: Phosgene-Based Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Temperature (Step 1) | -10°C to 0°C |

| Temperature (Step 2) | 0°C to 25°C |

| Solvent | Dichloromethane, THF |

| Yield | 60–75% (theoretical) |

Triphosgene as a Phosgene Substitute

To mitigate phosgene’s hazards, bis(trichloromethyl)carbonate (triphosgene, C₃Cl₆O₃) is widely adopted. Its solid form and controlled reactivity enhance safety without compromising efficiency.

Reaction Protocol

- Isocyanate Generation :

Triphosgene (1 equiv) reacts with 3-methoxytetrahydrothiophen-3-ylmethylamine (2 equiv) in dichloromethane at 0°C, catalyzed by triethylamine. - Coupling :

The resultant isocyanate is treated with o-toluidine at room temperature for 6–12 hours.

Key Advantages:

Carbonyldiimidazole (CDI)-Mediated Synthesis

CDI (C₇H₈N₄O₂) offers a non-toxic alternative for urea synthesis, particularly in aqueous or polar aprotic solvents.

Mechanism

- Activation : CDI reacts with 3-methoxytetrahydrothiophen-3-ylmethylamine to form an imidazolide intermediate.

- Nucleophilic Attack : o-Toluidine displaces imidazole, forming the urea bond.

Table 2: CDI Method Optimization

| Condition | Optimal Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

| Yield | 65–80% |

Catalytic Oxidative Carbonylation

Transition-metal-catalyzed carbonylation utilizes carbon monoxide (CO) as a carbonyl source, aligning with green chemistry principles. Palladium(II) complexes (e.g., PdCl₂) in the presence of oxidants (e.g., Cu(OAc)₂) facilitate this route.

Reaction Scheme

$$

2 \text{R-NH}2 + \text{CO} + \frac{1}{2} \text{O}2 \xrightarrow{\text{PdCl}2} \text{R-NH-C(O)-NH-R} + \text{H}2\text{O}

$$

For the target compound, equimolar amines are reacted under 1–5 atm CO pressure at 80–100°C.

Limitations:

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time.

- In Situ Isocyanate Generation : Minimizes handling of hazardous intermediates.

- Purification : Crystallization from ethanol/water mixtures achieves >98% purity.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Safety | Scalability |

|---|---|---|---|

| Phosgene-Based | 60–75 | Low | Moderate |

| Triphosgene | 70–85 | Moderate | High |

| CDI-Mediated | 65–80 | High | High |

| Oxidative Carbonylation | 50–65 | High | Low |

Challenges and Optimization Strategies

- Regioselectivity : Ensuring exclusive formation of the unsymmetrical urea requires stoichiometric control and slow addition of amines.

- Byproduct Mitigation : Use of molecular sieves or scavengers (e.g., polymer-bound trisamine) to trap excess isocyanate.

- Solvent Selection : Tetrahydrofuran or ethyl acetate minimizes side reactions compared to chlorinated solvents.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the urea moiety would yield an amine derivative.

Scientific Research Applications

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

*Estimated based on molecular formula.

Key Observations :

- The o-tolyl group is shared with compounds in and , but the heterocyclic components differ (tetrahydrothiophene vs. tetrahydrofuran-piperidine or benzothiazole).

- The 3-methoxytetrahydrothiophene moiety in the target compound contrasts with sulfone-modified tetrahydrothiophene in and thiophene in .

- Molecular weight variations correlate with substituent complexity; e.g., the piperidine-tetrahydrofuran hybrid in increases mass by ~25 Da compared to the target compound.

Physicochemical and Toxicological Considerations

- Solubility : The methoxy group in the target compound may enhance water solubility relative to halogenated analogs (e.g., ).

- Stability : Sulfone-containing analogs () are likely more oxidation-resistant but may exhibit higher environmental persistence.

- Toxicity : Halogenated derivatives (e.g., ) pose higher bioaccumulation risks, whereas the target compound’s methoxy group could reduce toxicity.

Biological Activity

The compound 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea is a member of a class of compounds that exhibit significant biological activity. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

This compound exhibits various biological activities, primarily through its interaction with specific biological targets. The compound has been shown to influence:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting metabolic pathways.

- Cell Proliferation : Studies indicate that it can affect cell growth and differentiation in various cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Case Study: In Vitro Analysis

In a study conducted on human cancer cell lines, the compound exhibited an IC50 value (the concentration required to inhibit 50% of cell proliferation) ranging from 10 to 20 µM across different cell types. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Testing

In a laboratory setting, the compound was tested against common pathogens, yielding the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.